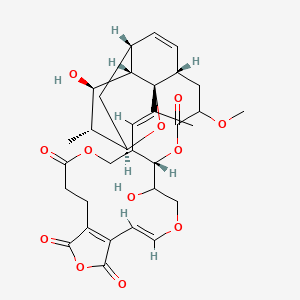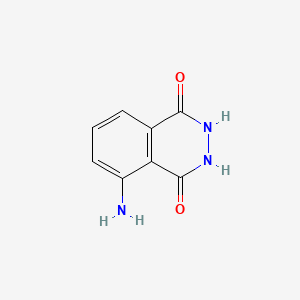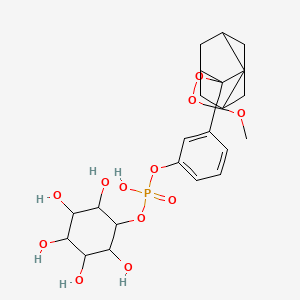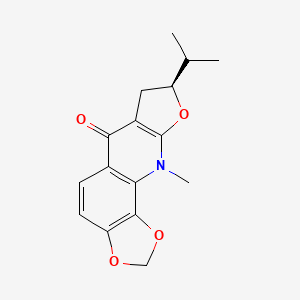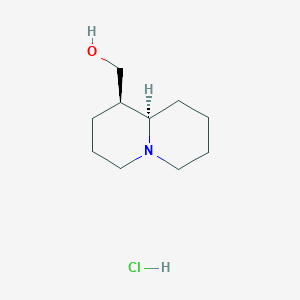
Lupinine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Lupinine hydrochloride can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction and purification of lupinine from lupin seeds, followed by its conversion to the hydrochloride salt .
化学反应分析
Lupinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Lupinine can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert lupinine into different reduced forms.
Substitution: Lupinine can undergo substitution reactions, particularly acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides for acylation and various oxidizing and reducing agents . Major products formed from these reactions include O-cinnamoyllupinine and O-lipoyllupinine .
科学研究应用
Lupinine hydrochloride has several scientific research applications:
作用机制
Lupinine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The molecular structure of lupinine is similar to the ammonium “head” of acetylcholine, allowing it to interact with acetylcholine receptors .
相似化合物的比较
Lupinine hydrochloride is unique among quinolizidine alkaloids due to its specific inhibitory effects on acetylcholinesterase . Similar compounds include:
Sparteine: Another quinolizidine alkaloid with different pharmacological properties.
Lupanine: A related compound with similar structural features but distinct biological activities.
This compound stands out for its specific mechanism of action and its applications in various fields of research.
属性
CAS 编号 |
6113-09-3 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC 名称 |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
InChI 键 |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
手性 SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
规范 SMILES |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lupinine hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


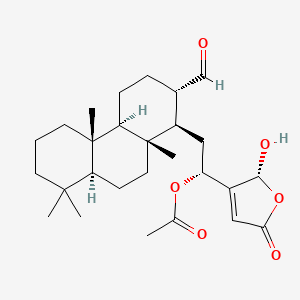

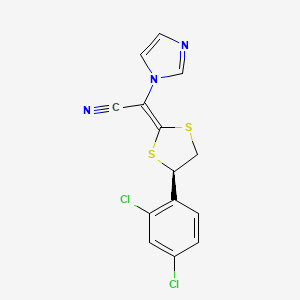
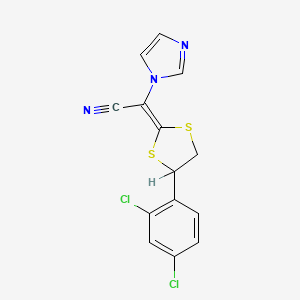
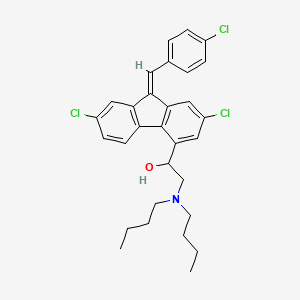
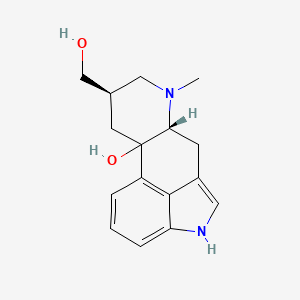

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
